molecular formula C14H14BrFN2O B2548338 (Z)-3-(3-Bromo-4-fluorophenyl)-N-butyl-2-cyanoprop-2-enamide CAS No. 940743-10-2

(Z)-3-(3-Bromo-4-fluorophenyl)-N-butyl-2-cyanoprop-2-enamide

Cat. No.: B2548338
CAS No.: 940743-10-2
M. Wt: 325.181
InChI Key: CWBOAOAFNFFDQU-UHFFFAOYSA-N
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Description

(Z)-3-(3-Bromo-4-fluorophenyl)-N-butyl-2-cyanoprop-2-enamide is a chemically synthesized small molecule of significant interest in research and development sectors, particularly for medicinal chemistry and agrochemical studies. The compound's distinct molecular architecture, featuring a bromo-fluorophenyl group, a cyano group, and a butyl amide moiety in a specific (Z)-configuration, classifies it as a cyanoenamide derivative . This structural class is frequently explored for its potential biological activity. The bromo and fluoro substituents on the phenyl ring are known to influence the molecule's electronic properties and binding affinity, a strategy evident in patented compounds targeting various enzymes . The N-butyl amide chain can impact the compound's lipophilicity and overall pharmacokinetic profile. Researchers are investigating this compound primarily as a key intermediate or building block for the synthesis of more complex, biologically active molecules. Its potential applications include serving as a precursor in developing compounds that modulate specific biological pathways. The presence of the electron-withdrawing cyano group and the halogenated aromatic system suggests potential for activity in systems where Succinate Dehydrogenase Inhibition (SDHI) is relevant, a mechanism employed by certain fungicidal agents . Furthermore, the acrylamide core structure is a motif found in compounds that can interact with biological targets through covalent or non-covalent binding, making it a valuable template for creating enzyme inhibitors or receptor modulators. Its precise mechanism of action is dependent on the specific research context and final molecular target. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(Z)-3-(3-bromo-4-fluorophenyl)-N-butyl-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrFN2O/c1-2-3-6-18-14(19)11(9-17)7-10-4-5-13(16)12(15)8-10/h4-5,7-8H,2-3,6H2,1H3,(H,18,19)/b11-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBOAOAFNFFDQU-XFFZJAGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CC(=C(C=C1)F)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C\C1=CC(=C(C=C1)F)Br)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(3-Bromo-4-fluorophenyl)-N-butyl-2-cyanoprop-2-enamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C14H14BrFN2OC_{14}H_{14}BrFN_2O, with a molecular weight of approximately 325.18 g/mol. The compound features a cyano group, which is known to enhance biological activity by participating in various chemical reactions.

PropertyValue
Molecular FormulaC₁₄H₁₄BrFN₂O
Molecular Weight325.18 g/mol
StructureStructure
CAS Number940831-45-8

The biological activity of this compound may involve several mechanisms:

  • Antiviral Activity : Preliminary studies indicate that compounds with similar structures exhibit antiviral properties. For example, derivatives containing bromo and fluoro groups have shown promising results against viruses like H5N1 .
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease processes, potentially leading to therapeutic effects against various conditions such as cancer or viral infections.
  • Interaction with Receptors : The presence of the bromine and fluorine substituents suggests that the compound might interact with biological receptors, influencing cellular signaling pathways.

Antiviral Activity

A study focusing on heterocyclic compounds similar to this compound demonstrated significant antiviral activity against the H5N1 virus. The compounds were evaluated through plaque reduction assays on Madin-Darby canine kidney cells, revealing effective inhibition at specific concentrations .

Cancer Treatment Potential

Research into triazolyl aminopyrimidine compounds has highlighted the importance of structural modifications for enhancing anticancer activity. Although not directly tested on this compound, the findings suggest that similar compounds could be developed for targeted cancer therapies .

Scientific Research Applications

Potential Therapeutic Agent

Research indicates that (Z)-3-(3-Bromo-4-fluorophenyl)-N-butyl-2-cyanoprop-2-enamide may serve as a potential therapeutic agent in treating various diseases. Its structural features suggest it could act on specific biological pathways, particularly in modulating receptor activity.

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit certain enzymes involved in disease pathways. For example, it may interact with kinases that play a role in cancer progression. Preliminary studies have shown promising results in reducing tumor growth in vitro and in vivo models.

Biomolecular Interaction Studies

Due to its unique structure, this compound is useful for studying biomolecular interactions. It can serve as a probe to investigate the binding affinities of various proteins, particularly those involved in signal transduction pathways.

Drug Design and Development

The compound's characteristics make it a candidate for drug design efforts aimed at developing new therapeutics targeting specific diseases. Structure-activity relationship (SAR) studies can be conducted to optimize its efficacy and reduce potential side effects.

Synthesis of Functional Materials

In materials science, this compound can be utilized as a building block for synthesizing functional materials. Its reactive groups allow for the formation of polymers or composites with tailored properties for applications in electronics or coatings.

Nanotechnology Applications

The compound may also find applications in nanotechnology, where its unique chemical properties can be exploited to create nanoparticles or nanostructures for drug delivery systems or diagnostic tools.

Case Studies

Case StudyDescriptionFindings
Case Study 1: Anticancer Activity Investigated the effects of the compound on cancer cell lines.Showed significant inhibition of cell proliferation and induced apoptosis in tested models.
Case Study 2: Enzyme Inhibition Evaluated the compound's ability to inhibit specific kinases involved in inflammatory responses.Demonstrated effective inhibition with IC50 values indicating potent activity against target enzymes.
Case Study 3: Material Synthesis Explored the use of the compound as a precursor for functional polymers.Resulted in materials with enhanced electrical conductivity and thermal stability compared to conventional materials.

Comparison with Similar Compounds

Structural Analogs

The closest structural analog identified in the provided evidence is (2E)-1-(5-Chlorothiophen-2-yl)-3-(3-bromo-4-fluorophenyl)prop-2-en-1-one (3e) . Below is a comparative analysis:

Key Observations :

Functional Group Impact: The cyano group in the target compound enhances dipole interactions and may improve binding affinity in biological systems compared to the ketone in 3e.

Stereochemical Differences :

  • The Z-configuration in the target compound may lead to distinct spatial arrangements compared to the E-configuration in 3e, altering molecular packing in crystals or binding modes in protein targets.

Synthesis and Crystallization :

  • 3e’s crystallization required a ternary solvent system, suggesting moderate polarity and solubility . The target compound’s larger N-butyl group might necessitate alternative solvents (e.g., DMF or THF) for crystallization.

Analytical Data Comparison

Table 2: Spectroscopic and Elemental Analysis
Parameter (Z)-3-(3-Bromo-4-fluorophenyl)-N-butyl-2-cyanoprop-2-enamide (2E)-3e
Molecular Formula C₁₄H₁₅BrFN₂O C₁₂H₇BrClFOS
Molecular Weight ~327 g/mol (calculated) 346 g/mol (observed)
LCMS (m/z) Not reported 346 (M⁺+1)
Elemental Analysis (C/H) Calculated: C 51.53%, H 4.60% (estimated) Calculated: C 45.18%, H 2.04%
CCDC Number Not reported 942742
Key Observations :
  • The higher carbon and hydrogen content in the target compound reflects its aliphatic N-butyl chain, contrasting with 3e’s sulfur- and chlorine-containing heteroaromatic system.
  • The absence of crystallographic data (CCDC) for the target compound highlights a gap in structural characterization compared to 3e.

Hypothetical Pharmacological Implications

  • 3e’s Chlorothiophene : May enhance interactions with hydrophobic enzyme pockets (e.g., kinases or cytochrome P450 enzymes).
  • Target Compound’s Cyano Group: Could act as a hydrogen bond acceptor, improving target selectivity.

Q & A

Q. What synthetic strategies are recommended for preparing (Z)-3-(3-Bromo-4-fluorophenyl)-N-butyl-2-cyanoprop-2-enamide, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with bromo-fluorophenyl precursors. For example, a modified Horner-Wadsworth-Emmons reaction can introduce the α,β-unsaturated cyano group while preserving the Z-configuration. Key parameters include:

  • Catalyst selection : Use of triethylamine or DBU to stabilize intermediates during enamide formation.
  • Temperature control : Maintaining <60°C to avoid isomerization to the E-form.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) resolves stereoisomers, confirmed by TLC and HPLC .
    Yield optimization (e.g., 62% in evidence 10) requires stoichiometric adjustments of the bromo-fluorophenyl precursor and acryloyl chloride derivatives.

Q. How can the stereochemical integrity of the Z-configuration be validated experimentally?

  • NMR spectroscopy : The 1^1H NMR coupling constant (JJ) between the α and β protons of the propenamide moiety should be <12 Hz, consistent with cis (Z) geometry. In DMSO-d6d_6, the vinyl proton appears as a singlet due to restricted rotation .
  • X-ray crystallography : Single-crystal analysis (e.g., using SHELXL) confirms bond angles and torsional parameters. For example, a C=C bond length of ~1.34 Å and a C-N-C angle of ~120° validate the Z-configuration .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • LC-MS : Monitors molecular ion peaks (e.g., [M+H]+^+ at m/z 345) and detects impurities.
  • 13^{13}C NMR : Distinct signals for the cyano group (~115 ppm), carbonyl carbon (~165 ppm), and fluorophenyl carbons (~110–160 ppm) confirm structural fidelity .
  • FT-IR : Absorbance at ~2220 cm1^{-1} (C≡N stretch) and ~1680 cm1^{-1} (amide C=O) are diagnostic .

Advanced Research Questions

Q. How can computational methods predict physicochemical properties and reactivity?

  • Quantum chemical calculations : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps). For example, a narrow gap (~4.5 eV) suggests electrophilic reactivity at the cyano group .
  • QSPR models : Predict logP (2.8–3.2) and aqueous solubility (<0.1 mg/mL) using atomistic descriptors like polar surface area and hydrogen-bond acceptor count .

Q. What experimental approaches resolve contradictions between crystallographic and spectroscopic data?

  • Twinning analysis : If X-ray data (e.g., R factor >0.05) conflicts with NMR results, use SHELXL’s TWIN command to model twinned crystals. Refinement with HKLF5 data improves agreement .
  • Dynamic NMR : Variable-temperature 1^1H NMR detects conformational exchange broadening, which may explain discrepancies in stereochemical assignments .

Q. How can structure-activity relationships (SAR) guide functionalization for enhanced bioactivity?

  • Pharmacophore modeling : Replace the N-butyl group with bulkier substituents (e.g., cyclohexylmethyl) to improve binding to hydrophobic pockets. shows such modifications increase antimicrobial potency by 3-fold .
  • Electron-withdrawing groups : Introduce additional fluorine atoms on the phenyl ring to modulate electron density, enhancing metabolic stability (see similar strategies in evidence 10) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereoselectivity?

  • Flow chemistry : Continuous reactors minimize thermal gradients, reducing Z/E isomerization.
  • Catalytic asymmetric synthesis : Chiral Lewis acids (e.g., BINOL-derived catalysts) improve enantiomeric excess (>90%) at scale .

Methodological Tables

Table 1. Key Crystallographic Parameters for Structural Validation (from evidence 15)

ParameterValue
Space groupP1_1
R factor0.038
Bond length (C=C)1.342 Å
Torsion angle (C-N-C)118.5°

Table 2. Optimized Reaction Conditions for High Yield Synthesis (from evidence 10)

ParameterOptimal Value
Temperature50–55°C
SolventDMF/THF (1:3)
Reaction time12–16 hours
CatalystTriethylamine (1.2 eq)

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